![molecular formula C9H9ClO3S B1463105 Chroman-8-sulfonyl chloride CAS No. 1048970-15-5](/img/structure/B1463105.png)
Chroman-8-sulfonyl chloride
Overview
Description
Chroman-8-sulfonyl chloride is a laboratory chemical . It is used in various chemical reactions and has the molecular formula C9H9ClO3S .
Synthesis Analysis
Sulfonyl chlorides, including Chroman-8-sulfonyl chloride, can be synthesized by chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly . The procedure uses readily accessible reagents, offers safe operations and easy purification without chromatography, and affords high yields .
Molecular Structure Analysis
The molecular formula of Chroman-8-sulfonyl chloride is C9H9ClO3S . Its molecular weight is 232.684 Da .
Chemical Reactions Analysis
Sulfonyl chlorides, including Chroman-8-sulfonyl chloride, are known to react with nucleophilic reagents . They are also used in the postsynthetic modification of certain compounds .
Physical And Chemical Properties Analysis
Chroman-8-sulfonyl chloride is a powder with a melting point of 77-82 °C . It is used in peptide synthesis and should be stored at −20°C .
Scientific Research Applications
Anti-Inflammatory Agents
Chroman derivatives, including Chroman-8-sulfonyl chloride, have been synthesized and evaluated for their potential as anti-inflammatory agents. These compounds have been tested for their ability to inhibit the TNF-α-induced expression of ICAM-1 on human endothelial cells, which is a significant marker of inflammation . The structure-activity relationship studies suggest that the chain length of the amide moiety, branching of the side chain, and the presence of substituents on the phenyl ring significantly affect their inhibitory activities.
Photocatalysis in Organic Synthesis
Chroman-8-sulfonyl chloride can be used in photocatalytic processes to synthesize sulfonyl chlorides and sulfonamides . This application takes advantage of the compound’s ability to undergo chromoselective reactions when exposed to light of specific wavelengths. This property is particularly useful in creating sulfur-containing compounds, which are prevalent in pharmaceuticals and agrochemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The mode of action of Chroman-8-sulfonyl chloride is primarily through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic at the sulfur atom, allowing them to react with various nucleophiles. This reactivity can be utilized to form various types of bonds, including carbon-sulfur and nitrogen-sulfur bonds, which can alter the properties and activities of the target molecules .
Biochemical Pathways
Sulfonyl chlorides are known to be involved in a variety of chemical reactions, including the formation of sulfonamides and sulfonic esters . These reactions can potentially affect various biochemical pathways, depending on the specific targets of the resulting compounds.
Pharmacokinetics
Like other sulfonyl chlorides, it is likely to be rapidly metabolized in the body, potentially leading to a variety of metabolites depending on the specific reactions it undergoes .
Result of Action
The molecular and cellular effects of Chroman-8-sulfonyl chloride are likely to be highly dependent on the specific targets it interacts with. Given its reactivity, it could potentially alter the function of target molecules, leading to changes in cellular processes .
Action Environment
The action of Chroman-8-sulfonyl chloride can be influenced by various environmental factors. For example, the presence of different nucleophiles can affect its reactivity. Additionally, factors such as pH and temperature can influence the rate and outcome of its reactions .
properties
IUPAC Name |
3,4-dihydro-2H-chromene-8-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMATZNLBWDEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)S(=O)(=O)Cl)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670705 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-8-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1048970-15-5 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-8-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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